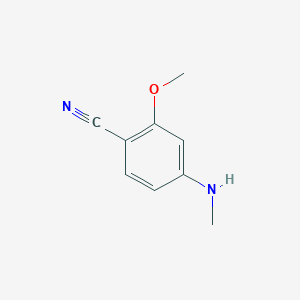![molecular formula C13H25N B12277737 (1-{Bicyclo[2.2.1]heptan-2-YL}ethyl)(butyl)amine](/img/structure/B12277737.png)
(1-{Bicyclo[2.2.1]heptan-2-YL}ethyl)(butyl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-{Bicyclo[2.2.1]heptan-2-YL}ethyl)(butyl)amine is a chemical compound that features a bicyclo[2.2.1]heptane structure, which is a common motif in organic chemistry due to its rigidity and unique spatial arrangement. This compound is of interest in various fields of scientific research, including organic synthesis, medicinal chemistry, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-{Bicyclo[2.2.1]heptan-2-YL}ethyl)(butyl)amine typically involves the reaction of a bicyclo[2.2.1]heptane derivative with an appropriate amine. One common method is the reductive amination of a bicyclo[2.2.1]heptan-2-one with butylamine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in a solvent like methanol or ethanol under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product can be achieved through techniques such as distillation, crystallization, or chromatography.
化学反応の分析
Types of Reactions
(1-{Bicyclo[2.2.1]heptan-2-YL}ethyl)(butyl)amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imines or nitriles, while reduction can produce secondary or tertiary amines.
科学的研究の応用
(1-{Bicyclo[2.2.1]heptan-2-YL}ethyl)(butyl)amine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and receptor binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (1-{Bicyclo[2.2.1]heptan-2-YL}ethyl)(butyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclo[2.2.1]heptane structure provides a rigid framework that can enhance binding affinity and specificity. The amine group can form hydrogen bonds or ionic interactions with target molecules, influencing their activity and function.
類似化合物との比較
Similar Compounds
- (1-{Bicyclo[2.2.1]heptan-2-YL}ethyl)(heptyl)amine
- (1-{Bicyclo[2.2.1]heptan-2-YL}ethyl)(2-phenylpropyl)amine
- (1-{Bicyclo[2.2.1]heptan-2-YL}ethyl)(4-phenylbutan-2-yl)amine
Uniqueness
(1-{Bicyclo[2.2.1]heptan-2-YL}ethyl)(butyl)amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The butyl group provides a balance between hydrophobicity and hydrophilicity, making it suitable for various applications in different fields.
特性
分子式 |
C13H25N |
|---|---|
分子量 |
195.34 g/mol |
IUPAC名 |
N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]butan-1-amine |
InChI |
InChI=1S/C13H25N/c1-3-4-7-14-10(2)13-9-11-5-6-12(13)8-11/h10-14H,3-9H2,1-2H3 |
InChIキー |
LQTRUQFPXCKSSH-UHFFFAOYSA-N |
正規SMILES |
CCCCNC(C)C1CC2CCC1C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl 2-(9-broMo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-5-yl)acetate](/img/structure/B12277660.png)
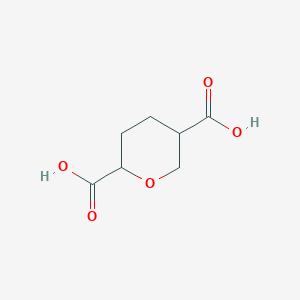
![N-(2,4-dimethoxyphenyl)-3-[methyl(5-methylpyrimidin-2-yl)amino]piperidine-1-carboxamide](/img/structure/B12277676.png)
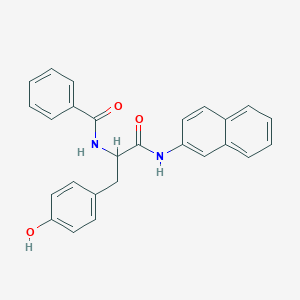
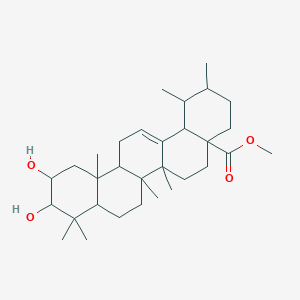
![2-[2-[(2-methylpropan-2-yl)oxy]-2-oxo-1-(phenylmethoxycarbonylamino)ethyl]pent-4-enoic acid](/img/structure/B12277690.png)
![N-(3-methylbutan-2-yl)bicyclo[2.2.1]heptan-2-amine](/img/structure/B12277692.png)
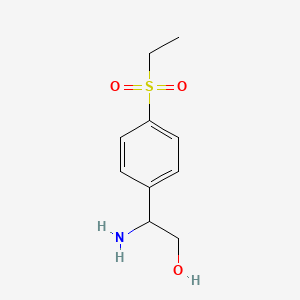
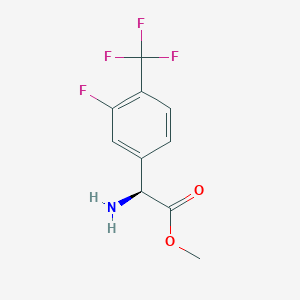
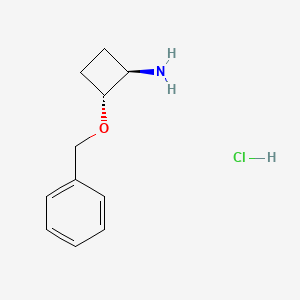
![8-Hydroxy-2-azaspiro[4.5]decan-1-one](/img/structure/B12277731.png)
